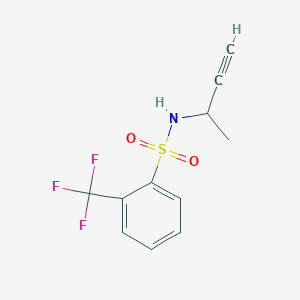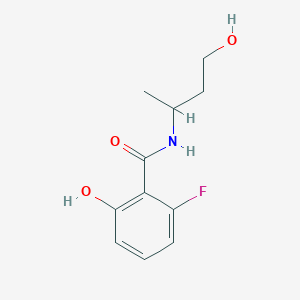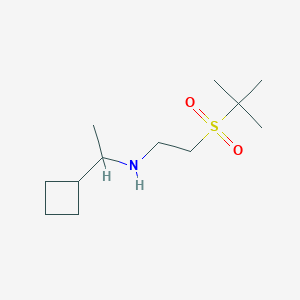![molecular formula C18H19NO4 B6638465 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide, also known as DCOF, is a novel and potent compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of spirochromenes, which are known for their diverse biological activities. DCOF has been shown to exhibit promising pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide is not fully understood. However, it has been proposed that N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been shown to inhibit the activity of viral proteases, which are essential for the replication of certain viruses.
Biochemical and Physiological Effects
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been shown to inhibit the replication of several viruses, which could be useful in the development of antiviral therapies.
Advantages and Limitations for Lab Experiments
The advantages of using N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide in lab experiments include its potent cytotoxic activity against cancer cells, its anti-inflammatory activity, and its ability to inhibit viral replication. However, the limitations of using N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide include its low solubility in water, which could affect its bioavailability, and its potential toxicity, which could limit its clinical application.
Future Directions
There are several future directions for the research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide. One potential direction is to investigate the structure-activity relationship of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide and its analogs to identify compounds with improved pharmacological properties. Another direction is to investigate the mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide in more detail to better understand its cytotoxic, anti-inflammatory, and antiviral activities. Additionally, future studies could focus on the development of novel drug delivery systems to improve the bioavailability of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide and its analogs.
Synthesis Methods
The synthesis method of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromene, furan-2-carboxylic acid, and isocyanate. The reaction is catalyzed by a base, such as triethylamine, and is carried out under reflux conditions in a solvent, such as dichloromethane. The product is obtained as a white solid, which is purified by column chromatography.
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(16-6-3-9-22-16)19-14-12-18(7-10-21-11-8-18)23-15-5-2-1-4-13(14)15/h1-6,9,14H,7-8,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSALSNQHVNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)